Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-
Overview
Description
Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- is a useful research compound. Its molecular formula is C14H12N2O8S2 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that the compound serves as an important stilbene intermediate .
Mode of Action
The compound acts as a monomer . It’s used in the synthesis of a series of direct dyes .
Biochemical Pathways
The compound is involved in the synthesis of direct dyes such as direct lightfast fluorescent yellow 7GL, 6GL, 5GL, 4GL, 3GL, and 2GL .
Result of Action
It’s known that the compound is used in the synthesis of a series of direct dyes .
Action Environment
It’s known that the compound is soluble in water , which could potentially influence its action and stability.
Properties
IUPAC Name |
5-amino-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O8S2/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24/h1-8H,15H2,(H,19,20,21)(H,22,23,24)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBWBMDGBCKAQU-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-72-2 | |
Record name | 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-amino-2-[2-(4-nitro-2-sulphophenyl)vinyl]benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-4'-NITROSTILBENE-2,2'-DISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8NM345BG9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid?
A1: 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid (ANSD) is a key intermediate in the production of various dyes and fluorescent whitening agents (FWAs) [, , ]. These FWAs are commonly used in detergents, paper, and textile industries to enhance the appearance of whiteness and brightness. [, ]
Q2: Are there methods to determine the presence and quantity of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid in complex mixtures?
A2: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to both qualitatively and quantitatively determine the presence of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid within reaction mixtures, even in the presence of related compounds like 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNSDA) and 4,4′-diaminostilbene-2,2′-disulfonic acid (DASDA) [].
Q3: What challenges arise during the industrial production and purification of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid?
A4: The recovery of valuable byproducts like 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS) and 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD), as well as the purification of 4-Amino-4'-nitrostilbene-2,2′-disulfonic acid itself, present significant challenges during production []. Understanding the solubility of these compounds under varying conditions of pH, temperature, and ionic strength is crucial for optimizing yield and purity [].
Q4: Can mass spectrometry be used to identify 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid and its derivatives?
A5: Yes, electrospray ionization mass spectrometry (ESI-MS), specifically in negative ion mode, allows for the determination of the molecular mass of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid and its related compounds through the detection of [M-H]- ions []. Furthermore, tandem mass spectrometry (MS/MS) experiments provide structural information by analyzing the fragment ions generated from the parent ion [].
Q5: Are there environmental concerns associated with 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid and its related compounds?
A6: While the provided research focuses on synthesis and analysis, the presence of these compounds in industrial wastewater [] raises concerns about their potential impact on aqueous environments. Further research is needed to understand the ecotoxicological effects and develop strategies for mitigation.
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